molecular formula C15H15NO2 B11809912 3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11809912
M. Wt: 241.28 g/mol
InChI Key: SOQABZLNGOWFAF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 4-methoxyaniline with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through a cyclization process, forming the oxazine ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally friendly catalysts, can be implemented to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact mechanism can vary depending on the specific application and biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H15NO2/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9,14,16H,10H2,1H3

InChI Key

SOQABZLNGOWFAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=CC=CC=C3N2

Origin of Product

United States

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